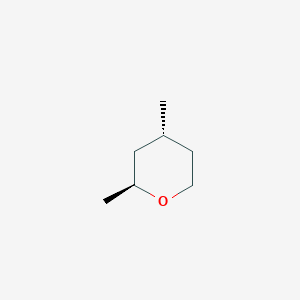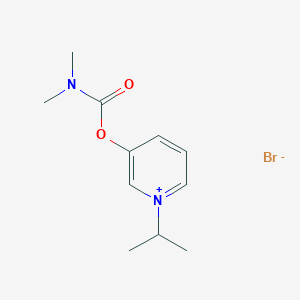![molecular formula C23H30Cl2 B14480570 1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] CAS No. 65276-26-8](/img/structure/B14480570.png)
1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a methylene bridge Each benzene ring is substituted with a tert-butyl group and a chloromethyl group
Preparation Methods
The synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] typically involves the reaction of 4-tert-butylbenzyl chloride with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with formaldehyde to form the methylene bridge between the two benzene rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl groups, forming the corresponding hydrocarbons.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins or nucleic acids, through chemical reactions.
Industry: It is used in the production of polymers and other materials, where its chemical properties can impart desirable characteristics such as stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms in the chloromethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions can vary, but they generally involve the formation and breaking of covalent bonds.
Comparison with Similar Compounds
1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] can be compared with other similar compounds, such as:
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar structure but with hydroxyl groups instead of chloromethyl groups.
4-tert-Butylbenzyl chloride: This compound is a precursor in the synthesis of 1,1’-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene] and has similar reactivity due to the presence of the chloromethyl group.
Properties
CAS No. |
65276-26-8 |
|---|---|
Molecular Formula |
C23H30Cl2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-tert-butyl-1-[[4-tert-butyl-2-(chloromethyl)phenyl]methyl]-2-(chloromethyl)benzene |
InChI |
InChI=1S/C23H30Cl2/c1-22(2,3)20-9-7-16(18(12-20)14-24)11-17-8-10-21(23(4,5)6)13-19(17)15-25/h7-10,12-13H,11,14-15H2,1-6H3 |
InChI Key |
PFTOYNGOJPJVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)C(C)(C)C)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





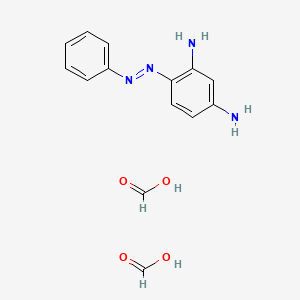
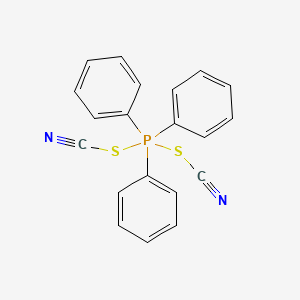

![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)

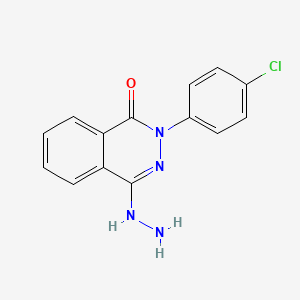
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
